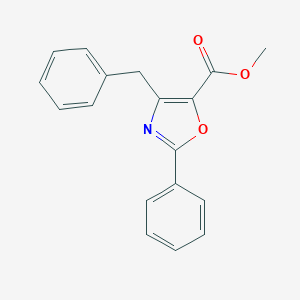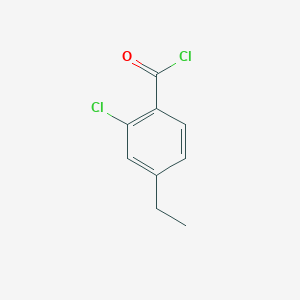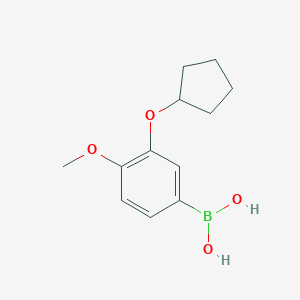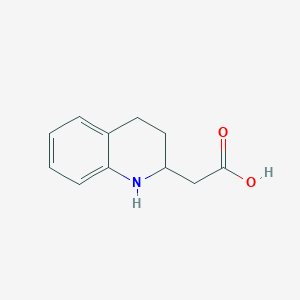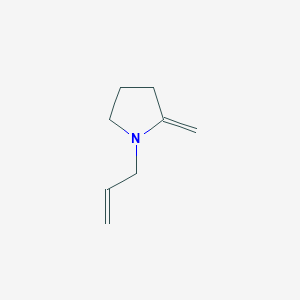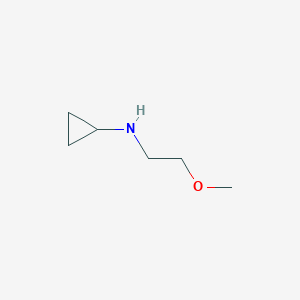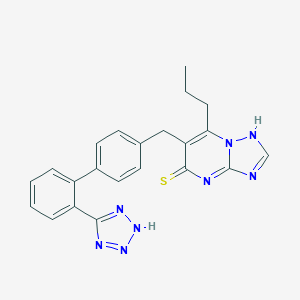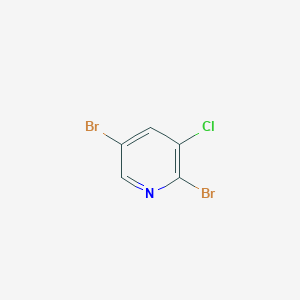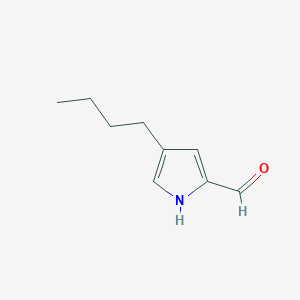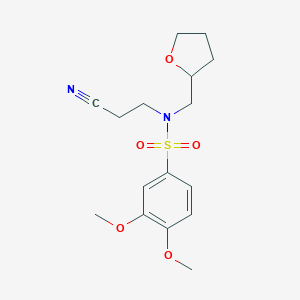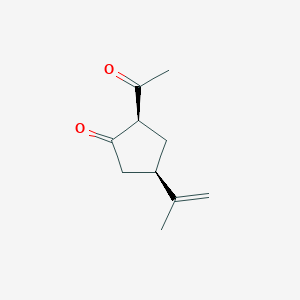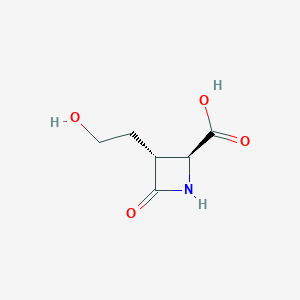
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid, also known as HEODA, is a chiral molecule that has been the subject of extensive research in recent years. It is a derivative of azetidine-2-carboxylic acid, which is an important building block for the synthesis of various biologically active compounds. HEODA has shown promising results in scientific research, particularly in the field of drug discovery and development.
作用機序
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid exerts its biological effects through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which play a crucial role in the pathogenesis of many diseases. (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid also activates the Nrf2-ARE pathway, which is responsible for the induction of antioxidant enzymes and the protection of cells from oxidative stress. Additionally, (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, differentiation, and survival.
生化学的および生理学的効果
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of ROS and pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cell culture and animal models. (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and to protect cells from oxidative stress-induced damage. In addition, (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy drugs.
実験室実験の利点と制限
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has several advantages as a molecule for scientific research. It is stable, water-soluble, and easy to synthesize in large quantities. It also exhibits a range of biological activities, making it a versatile tool for studying various cellular and molecular processes. However, there are also some limitations to using (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid in lab experiments. It can be difficult to work with due to its chiral nature, and its effects may vary depending on the cell type and experimental conditions. Additionally, more research is needed to fully understand its pharmacokinetics and toxicity profile.
将来の方向性
There are several future directions for research on (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid. One area of interest is its potential as a therapeutic agent for various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another area of interest is the development of new synthetic methods for (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid and its derivatives, which could lead to the discovery of novel biologically active compounds. Finally, more research is needed to fully understand the limitations and potential applications of (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid in scientific research.
合成法
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid can be synthesized through a multistep process involving the reaction of L-serine with ethyl oxalyl chloride, followed by treatment with sodium hydride and ethylene oxide. The resulting product is then subjected to acid hydrolysis to obtain (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid in high yield and purity. This synthetic method has been optimized and improved over the years, and it is now considered a reliable and efficient way to produce (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid on a large scale.
科学的研究の応用
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. (2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid has also been investigated as a potential drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. Its unique chemical structure and pharmacological properties make it a promising molecule for drug discovery and development.
特性
CAS番号 |
169061-45-4 |
|---|---|
製品名 |
(2S,3R)-3-(2-Hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
(2S,3R)-3-(2-hydroxyethyl)-4-oxoazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-2-1-3-4(6(10)11)7-5(3)9/h3-4,8H,1-2H2,(H,7,9)(H,10,11)/t3-,4+/m1/s1 |
InChIキー |
GTNADIRLJUOZRZ-DMTCNVIQSA-N |
異性体SMILES |
C(CO)[C@@H]1[C@H](NC1=O)C(=O)O |
SMILES |
C(CO)C1C(NC1=O)C(=O)O |
正規SMILES |
C(CO)C1C(NC1=O)C(=O)O |
同義語 |
2-Azetidinecarboxylicacid,3-(2-hydroxyethyl)-4-oxo-,(2S-trans)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





